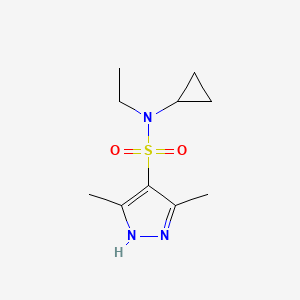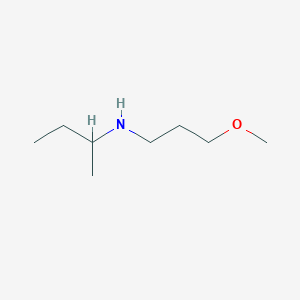![molecular formula C8H10N4O2 B1519647 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide CAS No. 1214715-81-7](/img/structure/B1519647.png)
2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide
Übersicht
Beschreibung
The compound “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” is represented by the molecular formula C8H10N4O2 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrimidines have been studied extensively. For example, one study reported chlorophyll-catalyzed 1,2-acyl migration reactions to achieve α-amino carbonyl compounds directly from enaminones . Another study discussed the reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings .Wissenschaftliche Forschungsanwendungen
1. Copper-Catalyzed Oxidative Cross-Coupling
- Application Summary: This compound is used in the construction of a carbon–nitrogen bond via copper-catalyzed oxidative cross-coupling of amines with α-aminocarbonyl compounds .
- Methods of Application: Amines, either aliphatic primary amines, aromatic primary amines or secondary amines can be used as the starting materials .
- Results: This reaction system has a broad substrate scope and provides a facile pathway for the synthesis of 2-oxo-acetamidines .
2. Anti-Fibrosis Activity
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
3. CBr4-Mediated Cross-Coupling
- Application Summary: This compound is used in a novel and efficient CBr4-mediated oxidative cross-coupling reaction with alcohols and thiols to build C–O and C–S bonds .
- Methods of Application: The reactions were realized under mild and transition-metal-free conditions via using CBr4 instead of complex catalyst systems .
- Results: The reactions provide a new pathway for the synthesis of various organic compounds .
4. Singlet Oxygen Generation
- Application Summary: This compound is used in chlorophyll catalyzed 1,2-acyl migration reactions to achieve α-amino carbonyl compounds directly from the enaminones .
- Methods of Application: Singlet oxygen is generated during photosynthesis in the photosystem II center. This singlet oxygen can readily react with the unsaturated double bonds present in biomolecules .
- Results: This method provides a new pathway for the synthesis of α-amino carbonyl compounds .
5. Aminopolycarboxylate Complexone
- Application Summary: This compound is a type of aminopolycarboxylate, which are chemical compounds containing one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups .
- Methods of Application: The chelating properties of aminopolycarboxylates can be engineered by varying the groups linking the nitrogen atoms so as to increase selectivity for a particular metal ion .
- Results: This property makes aminopolycarboxylic acids useful complexone in a wide variety of chemical, medical, and environmental applications .
6. Inflammation Inhibition
- Application Summary: 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1) suppresses inflammation via the inhibition of nuclear factor-κ (NF-κB) signaling pathway .
- Methods of Application: This compound is used in the treatment of rheumatoid arthritis (RA) to prevent the deterioration of RA .
- Results: The compound effectively suppresses inflammation, providing a potential therapeutic approach for RA .
Zukünftige Richtungen
The future directions for the study of “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential applications in various fields such as medicine and pharmacology. The development of new pyrimidines as anti-inflammatory agents is also a promising area of research .
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-2-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)6(12-8(10)14)5-1-3-11-4-2-5/h1-4,6H,(H2,9,13)(H3,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYLGAUKJWLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)

![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)


![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)


![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)